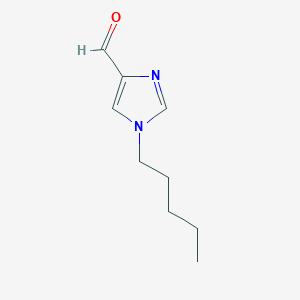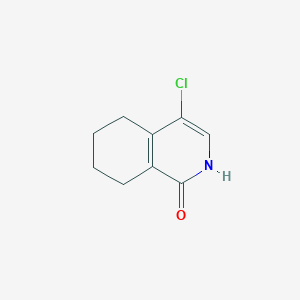
1-Chloro-1-(3-(difluoromethoxy)-4-nitrophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(3-(difluoromethoxy)-4-nitrophenyl)propan-2-one is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloro group, a difluoromethoxy group, and a nitro group attached to a phenyl ring, along with a propan-2-one backbone
准备方法
The synthesis of 1-Chloro-1-(3-(difluoromethoxy)-4-nitrophenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenyl ring: The phenyl ring with the desired substituents (difluoromethoxy and nitro groups) is prepared through electrophilic aromatic substitution reactions.
Introduction of the chloro group: The chloro group is introduced via a chlorination reaction, often using reagents like thionyl chloride or phosphorus trichloride.
Formation of the propan-2-one backbone: The final step involves the formation of the propan-2-one backbone through a condensation reaction, typically using acetone and a suitable catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
化学反应分析
1-Chloro-1-(3-(difluoromethoxy)-4-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.
科学研究应用
1-Chloro-1-(3-(difluoromethoxy)-4-nitrophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-Chloro-1-(3-(difluoromethoxy)-4-nitrophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases. The exact pathways and targets depend on the specific application and the biological context.
相似化合物的比较
1-Chloro-1-(3-(difluoromethoxy)-4-nitrophenyl)propan-2-one can be compared with similar compounds that have analogous structures but different substituents. Some similar compounds include:
1-Chloro-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one: This compound has a difluoromethyl group instead of a nitro group, which can lead to different chemical and biological properties.
1-Chloro-1-(3-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that can be leveraged in various research and industrial applications.
属性
分子式 |
C10H8ClF2NO4 |
|---|---|
分子量 |
279.62 g/mol |
IUPAC 名称 |
1-chloro-1-[3-(difluoromethoxy)-4-nitrophenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF2NO4/c1-5(15)9(11)6-2-3-7(14(16)17)8(4-6)18-10(12)13/h2-4,9-10H,1H3 |
InChI 键 |
SSGYACVXUNEBGJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=CC(=C(C=C1)[N+](=O)[O-])OC(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14058870.png)

![Bis[(aziridin-1-yl)]phosphinothioic chloride](/img/structure/B14058878.png)




![7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one](/img/structure/B14058907.png)


![[4-(4-Chloro-phenyl)-3-cyano-6-phenyl-pyridin-2-ylsulfanyl]-acetic acid](/img/structure/B14058926.png)


